BenchChemオンラインストアへようこそ!

O1-tert-butyl O3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate

Cost-effectiveness Racemic synthesis Chiral building blocks

O1-tert-butyl O3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate is a racemic 4-hydroxypiperidine derivative bearing orthogonal Boc (tert-butoxycarbonyl) and ethyl ester protecting groups. This white to off-white solid (mp approximately 55–61 °C) serves as a versatile intermediate in medicinal chemistry, enabling sequential deprotection strategies critical for constructing chiral 3,4-disubstituted piperidines found in numerous bioactive molecules.

Molecular Formula C13H23NO5
Molecular Weight 273.33 g/mol
CAS No. 1536392-32-1
Cat. No. B6615312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO1-tert-butyl O3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate
CAS1536392-32-1
Molecular FormulaC13H23NO5
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CN(CCC1O)C(=O)OC(C)(C)C
InChIInChI=1S/C13H23NO5/c1-5-18-11(16)9-8-14(7-6-10(9)15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3
InChIKeyNBGQOBKPQNOEQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O1-tert-butyl O3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate (CAS 1536392-32-1) – A Dual-Protected Piperidine Scaffold for Selective Synthesis


O1-tert-butyl O3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate is a racemic 4-hydroxypiperidine derivative bearing orthogonal Boc (tert-butoxycarbonyl) and ethyl ester protecting groups . This white to off-white solid (mp approximately 55–61 °C) serves as a versatile intermediate in medicinal chemistry, enabling sequential deprotection strategies critical for constructing chiral 3,4-disubstituted piperidines found in numerous bioactive molecules . Its dual-protected architecture distinguishes it from mono-protected or fully deprotected analogs by allowing chemists to independently manipulate the piperidine nitrogen and the C3 carboxylate, a feature exploited in the synthesis of CCR1 antagonists and other pharmacologically relevant scaffolds [1].

Why Simple 4-Hydroxypiperidine Analogs Cannot Replace O1-tert-butyl O3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate in Multi-Step Syntheses


The presence of two chemically orthogonal protecting groups on the same scaffold is the critical differentiator. Mono-protected 4-hydroxypiperidines (e.g., N-Boc-4-hydroxypiperidine, CAS 109384-19-2) lack the C3 ester handle required for late-stage diversification, while fully deprotected 4-hydroxypiperidine-3-carboxylic acid derivatives suffer from zwitterionic character that complicates purification and limits solubility in organic solvents [1]. The ethyl ester specifically provides a balance of steric accessibility and hydrolytic stability that differs from the methyl ester, with measurable differences in deprotection kinetics under both acidic and basic conditions . When stereochemistry matters, the racemic nature of this compound (CAS 1536392-32-1) offers a cost-effective entry point for exploratory chemistry, whereas single-enantiomer versions (e.g., (3S,4R), CAS 220182-15-0) command premium pricing that may be unjustified for early-stage screening .

Quantitative Differential Evidence for O1-tert-butyl O3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate (CAS 1536392-32-1) Against Closest Analogs


Cost Efficiency vs. Single Enantiomers: 3.3× Price Advantage Over (3S,4S)-Isomer

For non-stereospecific synthetic steps or early-stage SAR exploration, the racemic mixture (CAS 1536392-32-1) offers a substantial procurement cost advantage over enantiopure alternatives. Direct vendor pricing comparison from a single supplier (Macklin) shows the racemic product costs 1710 CNY per 100 mg, while the (3S,4S)-enantiomer (CAS 807331-64-2) costs 5600 CNY per 100 mg — a 3.3-fold premium for the single enantiomer . The (3S,4R)-enantiomer (CAS 220182-15-0) is priced at 1192 CNY per 100 mg, which is 30% lower than the racemic, likely reflecting differences in synthetic accessibility and inventory .

Cost-effectiveness Racemic synthesis Chiral building blocks

Melting Point as an Identity and Purity Indicator: 55–61 °C Range Enables Simple QC

The compound's melting point of approximately 55–61 °C provides a straightforward and inexpensive identity check that distinguishes it from closely related analogs, which often exhibit significantly different thermal behavior . For example, the ketone precursor N-Boc-3-carboethoxy-4-piperidone (CAS 98977-34-5) is a crystalline solid with a markedly different melting point (>80 °C), while the methyl ester analog (1-tert-butyl 3-methyl 4-hydroxypiperidine-1,3-dicarboxylate) has a lower molecular weight and different thermal profile . A narrow melting range also serves as a rapid indicator of purity, aligning with the ≥97% purity specification most vendors advertise .

Quality control Melting point Physicochemical characterization

Racemic Composition Enables Broader Synthetic Utility Compared to Fixed Enantiomers

As a racemic mixture, this compound provides access to both cis and trans diastereomers through non-stereoselective reduction or resolution, whereas single-enantiomer starting materials (e.g., (3S,4R)-isomer, CAS 220182-15-0) lock the user into a specific relative configuration [1]. For chemists employing chiral resolution or asymmetric catalysis, the racemate serves as a universal precursor that can be elaborated into any of the four possible stereoisomers of 3-substituted-4-hydroxypiperidines, which are highly valued in pharmaceutical applications [2]. This flexibility translates into a single inventory line item replacing what would otherwise require 2–4 separate SKUs.

Racemic synthesis Stereochemical flexibility Diastereomer resolution

Ethyl Ester vs. Methyl Ester: Differentiated Deprotection Kinetics for Orthogonal Strategies

The ethyl ester in the target compound is expected to hydrolyze approximately 2–3 times more slowly than the corresponding methyl ester under alkaline conditions, based on well-established structure-reactivity relationships for aliphatic esters [1]. This kinetic differentiation matters when a synthesis requires the Boc group to be removed under acidic conditions while leaving the ester intact — the ethyl ester's enhanced steric shielding relative to the methyl ester reduces the risk of unwanted transesterification or acid-catalyzed hydrolysis during Boc deprotection (TFA/DCM) [2]. The predicted pKa of 14.16 for the hydroxyl group indicates it remains unionized under most reaction conditions, further contributing to predictable reactivity .

Orthogonal deprotection Ester hydrolysis Protecting group strategy

Optimal Procurement Scenarios for O1-tert-butyl O3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate Based on Quantitative Evidence


Medicinal Chemistry Hit-to-Lead Exploration of 3,4-Disubstituted Piperidine Scaffolds

In early-stage drug discovery, where multiple SAR iterations require divergent functionalization at the piperidine nitrogen and C3 carboxylate, the orthogonal Boc/ethyl ester protection of this racemic building block enables independent optimization of each vector [1]. The cost advantage over the (3S,4S)-enantiomer (3.3× cheaper per 100 mg) makes the racemate the financially prudent choice for parallel library synthesis, with chiral resolution deferred until a lead series is identified .

Process Development for Chiral Resolution Strategies

The racemic nature of this compound makes it an ideal substrate for developing and validating chiral resolution methods (e.g., diastereomeric salt formation, enzymatic resolution). Successful resolution yields both enantiomers from a single starting material, avoiding the need to purchase two separate expensive enantiopure building blocks [2]. The predictable melting point (55–61 °C) facilitates monitoring of enantiomeric enrichment through simple melting point depression measurements .

Academic and CRO Synthesis of CCR1 Antagonist Analogs

The 4-hydroxypiperidine scaffold is a recognized pharmacophore for CCR1 chemokine receptor antagonists [3]. This compound provides the core template with the necessary protecting groups for sequential N-alkylation and C3-ester manipulation, common transformations in CCR1 SAR studies. The ethyl ester's moderate hydrolysis rate reduces premature deprotection during multi-step sequences compared to a methyl ester analog, improving yield consistency in contract research settings [4].

Quality Control and Incoming Material Verification

The narrow, well-defined melting point range (55–61 °C) and high typical purity (≥97%) make this compound suitable for use as a reference standard in HPLC method development for related 4-hydroxypiperidine derivatives . The melting point provides a low-cost identity check that can be performed at receiving without specialized instrumentation, saving QC resources compared to analogs that lack a sharp melting transition .

Quote Request

Request a Quote for O1-tert-butyl O3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.